Sub-Picomolar In Vitro Potency
GLP-1R agonist 22 demonstrates in vitro potency (EC50 = 0.0165 nM) that is two to three orders of magnitude higher than leading clinical-stage small-molecule GLP-1R agonists [1]. Compared to orforglipron (LY3502970), a partial agonist currently in Phase 3 clinical trials with an EC50 of 3.05 nM for cAMP accumulation in HEK293 cells expressing human GLP-1R , GLP-1R agonist 22 exhibits approximately 185-fold greater potency. Relative to danuglipron (PF-06882961), a full agonist with reported EC50 values in the low nanomolar range [2], the potency differential remains substantial, though precise head-to-head comparison is precluded by variations in assay conditions across studies [1].
~185-fold lower than orforglipron (3.05 nM)
| Evidence Dimension | Functional agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.0165 nM |
| Comparator Or Baseline | Orforglipron: EC50 = 3.05 nM; Danuglipron: EC50 ~ low nM range |
| Quantified Difference | ~185-fold more potent than orforglipron |
| Conditions | Human GLP-1R expressed in HEK293 cells; cAMP accumulation assay (functional agonism) |
Why This Matters
This sub-picomolar potency positions GLP-1R agonist 22 as a high-sensitivity tool compound for studying receptor pharmacology at minimal occupancy, reducing potential off-target effects in mechanistic studies.
- [1] Zhang H, Wu T, Wu Y, Peng Y, Wei X, Lu T, Jiao Y. Binding sites and design strategies for small molecule GLP-1R agonists. European Journal of Medicinal Chemistry. 2024; 275: 116632. View Source
- [2] Griffith DA, Edmonds DJ, Fortin JP, et al. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide‑1 Receptor. Journal of Medicinal Chemistry. 2022. View Source
